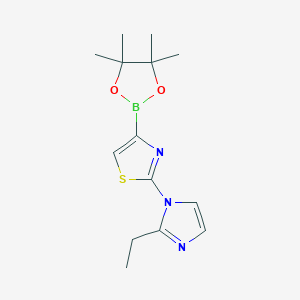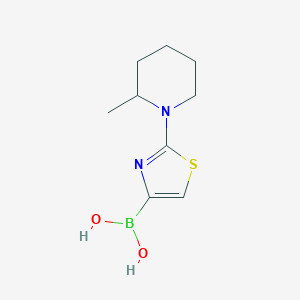![molecular formula C21H17NO3 B6416280 2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde CAS No. 1314743-10-6](/img/structure/B6416280.png)
2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde” is a chemical compound with the molecular formula C21H17NO3 . It is a complex organic compound that contains an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It contains an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring . It also contains a hex-1-yn-1-yl group, which is a six-carbon chain with a triple bond at the first carbon .Applications De Recherche Scientifique
Chemistry and Properties of Related Compounds
- Chemical Variability and Properties : A review of compounds containing pyridine-2,6-diylbis structures, which are similar to the core structure of the compound , discusses their preparation, properties, and applications in spectroscopy, magnetic properties, and biological and electrochemical activity. This suggests potential for research into electronic, magnetic, and biological applications of complex organic compounds (Boča, Jameson, & Linert, 2011).
Applications in Organic Pollutants Degradation
- Enzymatic Degradation of Organic Pollutants : Research into the use of enzymes and redox mediators for the degradation of recalcitrant compounds in wastewater indicates the potential of complex organic molecules to enhance the efficiency of enzymatic degradation processes. Such compounds could serve as redox mediators, improving the degradation of pollutants and offering a pathway for environmental remediation applications (Husain & Husain, 2007).
Synthetic Organic Chemistry
- Synthetic Applications : A review on the degradation of acetaminophen via advanced oxidation processes highlights the importance of understanding the chemical behavior of complex organic molecules. It emphasizes the role of such compounds in the development of new synthetic methodologies or as intermediates in the synthesis of pharmacologically active products (Qutob et al., 2022).
Pharmacological Research
- Pharmacological Properties of Coumarin Derivatives : Studies on compounds like 3-hydroxycoumarin, which share structural similarities with the compound , demonstrate the potential for research into their pharmacological properties, including their use in genetics, pharmacology, and microbiology (Yoda, 2020).
Propriétés
IUPAC Name |
2-[6-(1,3-dioxoisoindol-2-yl)hex-1-ynyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-15-17-11-5-4-10-16(17)9-3-1-2-8-14-22-20(24)18-12-6-7-13-19(18)21(22)25/h4-7,10-13,15H,1-2,8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKAXYLPJPLWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C#CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416209.png)


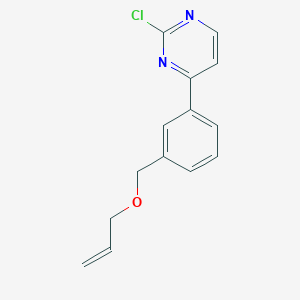
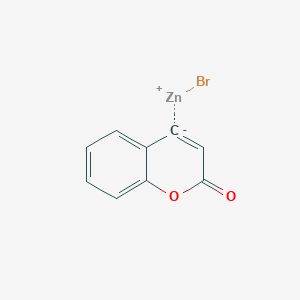
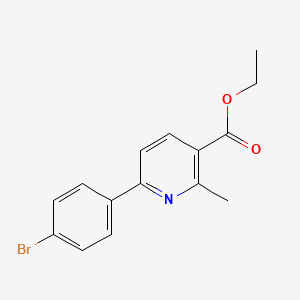

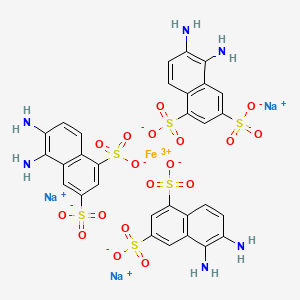
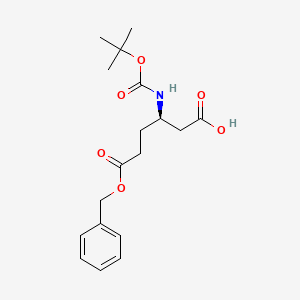
![4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416279.png)
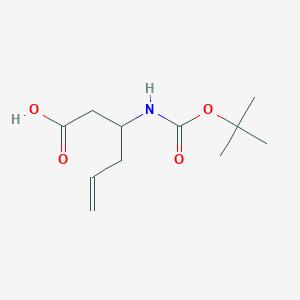
![3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416296.png)
